2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Description
“2-Hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It has the molecular formula C12H17N5OS and a molecular weight of 279.36 .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4(3H)-one core, which is substituted with a hydrazinyl group at the 2-position and a [2-(pyrrolidin-1-yl)ethyl] group at the 3-position. Detailed structural analysis such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis would provide more insights .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been reported to undergo various reactions. For instance, reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine have been used for the synthesis of related compounds .Scientific Research Applications
Synthesis and Characterization
- This compound is used as a precursor in the synthesis of pyrazole derivatives and various arylidene-, arylazo-pyrazolinone, and azolo-triazine derivatives (Gomha, El-Idreesy, Mabrouk, & Sayed, 2017).
Reactivity and Conversion
- It has been studied for its reactivity in forming fused pyridothieno[3,2-d]pyrimidinones, leading to compounds with potential for further chemical modifications (Kostenko, Lipunov, Kaigorodova, & Konyushkin, 2007).
Synthesis of Heterocyclic Compounds
- The compound serves as an intermediate in synthesizing substituted thieno[2,3-d]pyrimidines, which are valuable in medicinal chemistry and drug discovery (Hamed, Zeid, El-Ganzory, & Abdel aal, 2008).
Biological Activities
- Some derivatives synthesized using this compound have shown promising antimicrobial activity, especially against Staphylococcus aureus, indicating its potential in developing new antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Applications in Antitumor Research
- Derivatives of this compound have been evaluated for antitumor activity, with some showing potent effects against various human cancer cell lines, indicating its potential in cancer research (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
2-hydrazinyl-3-(2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c13-15-12-14-9-3-8-19-10(9)11(18)17(12)7-6-16-4-1-2-5-16/h3,8H,1-2,4-7,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDIHALAZICVMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=C(C=CS3)N=C2NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one |
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